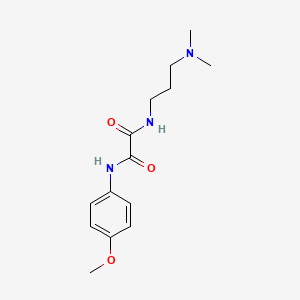

N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide

Description

N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by its distinct substituents:

- N1 substituent: A 3-(dimethylamino)propyl group, which introduces a tertiary amine moiety.

- N2 substituent: A 4-methoxyphenyl group, contributing aromaticity and electron-donating properties via the methoxy (-OCH₃) group.

Oxalamides are known for their versatility in medicinal chemistry and materials science, often serving as enzyme inhibitors, ligands, or intermediates in polymer synthesis.

Properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-17(2)10-4-9-15-13(18)14(19)16-11-5-7-12(20-3)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTTYMKCZDGGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(=O)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide typically involves the reaction of 3-(dimethylamino)propylamine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Dichloromethane, toluene, ethanol

Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions include various oxides, reduced amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is utilized in the development of advanced materials, such as pH-responsive hydrogels and biocompatible coatings.

Mechanism of Action

The mechanism of action of N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxyphenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The dimethylamino group in the target compound may improve blood-brain barrier penetration compared to the chloro substituent in Compound 81, which is linked to enzyme inhibition .

Backbone Differences :

- Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) exhibit distinct applications in polymer synthesis due to their rigid aromatic backbone , whereas oxalamides are more flexible and suited for molecular recognition.

Physicochemical Properties

- Solubility : The tertiary amine in the target compound likely increases water solubility compared to Compound 81, which contains a hydrophobic chlorophenyl group.

- Stability : The oxalamide backbone is less prone to hydrolysis than phthalimides, which may degrade under strong acidic/basic conditions .

Biological Activity

N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique oxalamide structure, characterized by the presence of a dimethylamino group and a methoxy-substituted phenyl moiety, suggests various biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of 4-methoxyphenylpropylamine : This intermediate is synthesized by reacting 4-methoxybenzaldehyde with propylamine under reductive amination conditions.

- Formation of the oxalamide : The final step involves the reaction of 3-(dimethylamino)propylamine and 4-methoxyphenylpropylamine with oxalyl chloride in the presence of a base like triethylamine to form the desired oxalamide compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes. The dimethylamino group enhances solubility and bioactivity, allowing for better interaction with biological systems. The compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- Case Study 1 : A related oxalamide compound was tested against human cervical cancer cells (HeLa), demonstrating substantial cytotoxicity with IC50 values in the micromolar range.

- Case Study 2 : Another study focused on a series of oxalamides, revealing their ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of oxalamides:

- Antibacterial Activity : Compounds structurally similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Some derivatives exhibited antifungal properties against Candida albicans, indicating a broad spectrum of antimicrobial activity.

Data Table: Biological Activities

| Activity Type | Tested Compound | Target Cells/Organisms | IC50/Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Anticancer | N1-(3-(dimethylamino)propyl)-N2-... | HeLa (Cervical Cancer) | ~10 µM |

| Antimicrobial | Similar Oxalamides | Staphylococcus aureus | ~20 µg/mL |

| Antifungal | Related Oxalamides | Candida albicans | ~15 µg/mL |

Research Findings

Multiple studies have explored the biological implications of oxalamides:

- A study published in Acta Crystallographica detailed the structural analysis and biological screening of various oxalamides, noting their potential as therapeutic agents due to their ability to bind effectively to target proteins.

- Research in Journal of Medicinal Chemistry highlighted modifications on the oxalamide backbone that enhanced both solubility and bioactivity, paving the way for new drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.